2-Methylpropyl 3-azidopropane-1-sulfonate
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Overview
Description
2-Methylpropyl 3-azidopropane-1-sulfonate is an organic compound with a unique structure that includes an azide group and a sulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 3-azidopropane-1-sulfonate typically involves the reaction of 3-azidopropane-1-sulfonyl chloride with 2-methylpropanol under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl 3-azidopropane-1-sulfonate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile to replace leaving groups in other molecules.
Oxidation: The sulfonate ester can undergo oxidation reactions to form sulfonic acids under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2).
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Oxidation: Formation of sulfonic acids.
Scientific Research Applications
2-Methylpropyl 3-azidopropane-1-sulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the preparation of functionalized polymers and materials with specific properties.
Biological Studies: Utilized in the study of azide-alkyne cycloaddition reactions, which are important in bioconjugation and labeling techniques.
Mechanism of Action
The mechanism by which 2-Methylpropyl 3-azidopropane-1-sulfonate exerts its effects involves the reactivity of the azide groupThis reaction is highly specific and efficient, making it valuable in various applications, including drug development and materials science .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Methylpropyl 3-azidopropane-1-sulfonate is unique due to its combination of an azide group and a sulfonate ester. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and materials science.
Properties
CAS No. |
819862-62-9 |
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Molecular Formula |
C7H15N3O3S |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
2-methylpropyl 3-azidopropane-1-sulfonate |
InChI |
InChI=1S/C7H15N3O3S/c1-7(2)6-13-14(11,12)5-3-4-9-10-8/h7H,3-6H2,1-2H3 |
InChI Key |
HZKQSVTZEOOFKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COS(=O)(=O)CCCN=[N+]=[N-] |
Origin of Product |
United States |
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